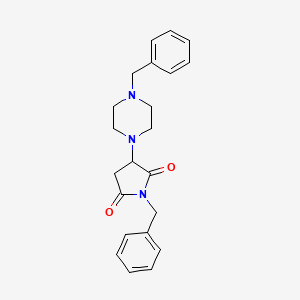

1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

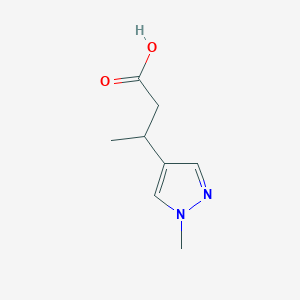

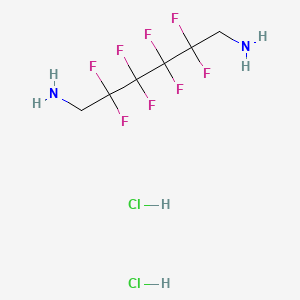

“1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .Chemical Reactions Analysis

The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

1-Benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione and its derivatives have been extensively studied for their anticonvulsant properties. Research indicates that certain derivatives, particularly those with an aromatic ring at position-3 of the pyrrolidine-2,5-dione, exhibit significant anticonvulsant activity. These compounds were effective in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Some compounds showed higher potency and lower neurotoxicity compared to reference antiepileptic drugs like ethosuximide and valproic acid. Investigations into the mechanism of action suggest that these compounds may work by blocking neuronal voltage-sensitive sodium and L-type calcium channels (Obniska et al., 2005), (Rybka et al., 2016), (Rybka et al., 2017).

Receptor Affinity and Serotonin Transporter Inhibition

Some novel derivatives of this compound were synthesized and evaluated for their affinity towards 5-HT1A/D2 receptors and serotonin reuptake inhibition. These compounds exhibited high affinity for the 5-HT1A receptor, with certain derivatives showing promising mixed receptor profiles for the 5-HT1A/D2 receptors and the serotonin transporter. This suggests potential applications in the treatment of neurological and psychiatric disorders (Wróbel et al., 2020).

Structural Analysis

Studies have also been conducted on the structural aspects of these compounds. For instance, the synthesis and X-ray crystal structure determination of novel pyrrolidine-2,5-dione derivatives have provided valuable insights into their molecular structure, aiding in the understanding of their biological activity and potential applications in drug design (Lv et al., 2013).

Antibacterial Activity

Research into the antibacterial activity of benzyl piperazine derivatives linked with pyrimidine and isoindolinedione has expanded the scope of potential applications for these compounds. The synthesized compounds were screened for antibacterial properties, indicating the versatility of this chemical structure in various therapeutic areas (Merugu et al., 2010).

Propiedades

IUPAC Name |

1-benzyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)17-19-9-5-2-6-10-19)24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1-10,20H,11-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRUUJXJRMMXPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2980905.png)

![ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2980909.png)

![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)